molecular formula C14H14Cl3NO B4399665 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride

N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride

Cat. No. B4399665
M. Wt: 318.6 g/mol
InChI Key: MRMSDUDRNARURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride, also known as DMCM, is a chemical compound that has been extensively studied for its effects on the central nervous system. It belongs to the class of compounds known as cyclopropanamines, which have been shown to have anxiolytic and sedative properties.

Mechanism of Action

N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory receptor in the central nervous system. By binding to a specific site on the receptor, this compound enhances the activity of the receptor, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to increase the duration of pentobarbital-induced sleep, indicating its potential as a sedative. This compound has been shown to increase the activity of the GABA-A receptor in vitro, confirming its mechanism of action.

Advantages and Limitations for Lab Experiments

N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride is a well-established compound that has been extensively studied for its effects on the central nervous system. It is relatively easy to synthesize and can be used in a variety of in vitro and in vivo experiments. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride. One area of interest is its potential as a treatment for anxiety and sleep disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate system. Finally, the development of new analogs of this compound may lead to compounds with improved pharmacological properties.

Scientific Research Applications

N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride has been extensively studied for its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety and sleep disorders. This compound has also been studied for its effects on the GABA-A receptor, which is the target of many anxiolytic and sedative drugs.

properties

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c15-9-1-5-13(16)12(7-9)14-6-4-11(18-14)8-17-10-2-3-10;/h1,4-7,10,17H,2-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMSDUDRNARURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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